![molecular formula C8H11NS B121604 3-[(Thiophen-3-yl)methyl]azetidine CAS No. 929974-86-7](/img/structure/B121604.png)
3-[(Thiophen-3-yl)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[(Thiophen-3-yl)methyl]azetidine" is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the chemical nature and potential reactivity of the compound . Azetidines are a class of four-membered nitrogen-containing heterocycles that are of interest in drug discovery due to their unique structural properties .
Synthesis Analysis
The synthesis of azetidine derivatives often involves cyclization reactions and the use of protecting groups. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres involved cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or the corresponding 1,3-dibromide . Similarly, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was achieved in three steps from 3-methanesulfonyloxyazetidine . These methods could potentially be adapted for the synthesis of "3-[(Thiophen-3-yl)methyl]azetidine" by incorporating the thiophen-3-ylmethyl moiety at the appropriate step.
Molecular Structure Analysis
X-ray diffraction studies are a common tool for analyzing the molecular structure of azetidine derivatives. For instance, the structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was investigated using X-ray diffraction, revealing its crystallization in a monoclinic system . Such structural analyses are crucial for understanding the three-dimensional conformation and potential binding interactions of azetidine derivatives in biological systems.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions. The Stille coupling reaction was used to synthesize an analogue of A-85380, demonstrating the versatility of azetidine derivatives in forming carbon-carbon bonds . Additionally, the reaction of azetidine tosylates with amines and mercaptans to form 3-amino and 3-mercapto-azetidine derivatives indicates the reactivity of the azetidine ring towards nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The increased size and conformational flexibility of the 3-((hetera)cyclobutyl)azetidine-based isosteres compared to parent heterocycles suggest that "3-[(Thiophen-3-yl)methyl]azetidine" may also exhibit unique properties that could be exploited in drug design . The solubility, boiling point, melting point, and stability of azetidine derivatives are important parameters that can affect their application in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has demonstrated that derivatives of 3-[(Thiophen-3-yl)methyl]azetidine, specifically synthesized as part of a study on 4-thiazolidinones and 2-azetidinones, exhibit significant antibacterial and antifungal activities. These compounds were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal species like Candida albicans, highlighting their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Anticancer Potential
Another study focused on the design and synthesis of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, evaluated for their in vitro anticancer activity against various human cancer cell lines. One compound demonstrated higher potency than Doxorubicin in certain cell lines, suggesting the azetidine derivatives' potential as effective antitumor agents (Deepa R. Parmar et al., 2021).
Synthesis and Characterization
A study on the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride highlighted the compound's synthesis process, focusing on obtaining high purity and yield suitable for industrialization. This research contributes to the methodology of synthesizing azetidine derivatives with potential applications in various fields (Zhang Zhi-bao, 2011).
Enantiomerically Pure Azetidines and Aziridines
Research into the nickel-catalyzed cross-coupling of aliphatic organozinc reagents with aziridines has been reported, allowing for the straightforward synthesis of enantiomerically pure 2-alkyl azetidines. This method displays excellent functional group tolerance and yields, underscoring the utility of azetidine derivatives in synthetic chemistry (Kim L. Jensen et al., 2015).
Safety And Hazards
The safety information for “3-[(Thiophen-3-yl)methyl]azetidine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(thiophen-3-ylmethyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-6-7(1)3-8-4-9-5-8/h1-2,6,8-9H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSHLHENJHJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585470 |
Source


|
| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Thiophen-3-yl)methyl]azetidine | |
CAS RN |
929974-86-7 |
Source


|
| Record name | 3-[(Thiophen-3-yl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




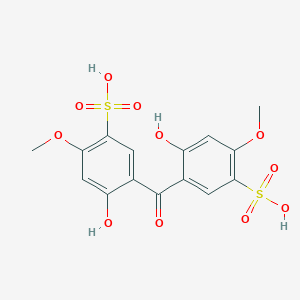
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
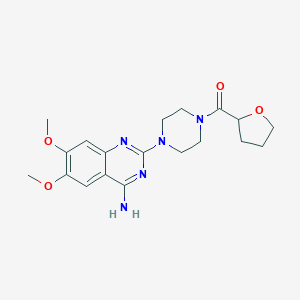
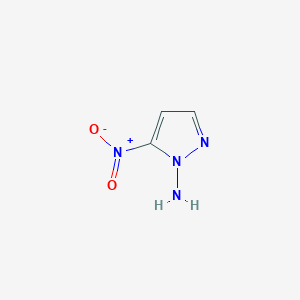
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)


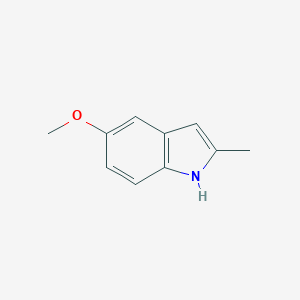
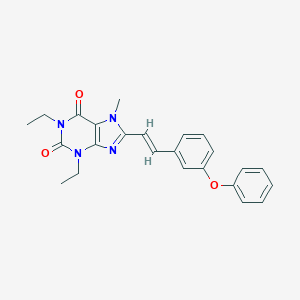
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)